molecular formula C12H16Cl2FN3 B1386770 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride CAS No. 1158645-51-2

5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Cat. No.: B1386770
CAS No.: 1158645-51-2
M. Wt: 292.18 g/mol
InChI Key: LJQCMGHZDYTTSM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a benzimidazole derivative characterized by a fluorine substituent at the 5-position of the benzimidazole core and a 4-piperidinyl group at the 2-position. The dihydrochloride salt enhances its solubility in aqueous environments, a critical feature for pharmaceutical applications.

Properties

IUPAC Name

6-fluoro-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQCMGHZDYTTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation

Method: Cyclization of 4-fluoro-o-phenylenediamine with carboxylic acid derivatives or aldehydes bearing the piperidinyl substituent.

  • The benzimidazole ring can be synthesized by condensation of 4-fluoro-o-phenylenediamine with 4-piperidinyl-substituted carboxylic acids or aldehydes under acidic or dehydrating conditions.
  • Typical solvents include ethanol or other C1-C4 aliphatic alcohols, facilitating the cyclization reaction.
  • Reaction temperatures range from ambient to reflux conditions (40–110 °C), depending on reagents and catalysts.

Formation of Dihydrochloride Salt

  • After synthesis of the free base, the compound is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid.
  • This step enhances the compound's crystallinity, purity, and handling properties.
  • The salt is isolated by filtration, washing with purified water to remove inorganic salts, and drying under controlled temperature (80–90 °C).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Purity (HPLC) (%)
Condensation & Cyclization 4-Fluoro-o-phenylenediamine + piperidinyl aldehyde 40–110 5–18 75–90 >96
Piperidinyl substitution 4-(2,4-difluorobenzoyl)-piperidine hydrochloride + hydroxylamine hydrochloride + KOH in propanol 40–45 5–18 79.5–90 96.65–99.79
Acidification & Salt formation Concentrated HCl, cooling to 0–5 °C 0–5 1–3

Note: The above data is adapted from closely related benzimidazole derivatives and intermediates, reflecting optimized industrial processes that emphasize environmental safety and cost-effectiveness.

Purification and Characterization

  • Purification: Repeated washing with purified water removes inorganic salts formed during acidification. Drying under hot air at 80–90 °C yields the pure dihydrochloride salt.
  • Characterization: High-performance liquid chromatography (HPLC) confirms purity (typically >96%). Spectroscopic methods such as NMR, IR, and mass spectrometry validate structural integrity.
  • Environmental considerations: Replacement of triethylamine with inorganic bases reduces environmental pollution and simplifies waste handling.

Comparative Notes on Preparation Methods

Feature Traditional Methods Modern Optimized Methods
Acid-binding agent Triethylamine (toxic, difficult removal) Inorganic bases (KOH, NaOH)
Reaction complexity Multi-step with isolation of intermediates One-pot reaction
Environmental impact High due to organic amine salts Lower due to inorganic base usage
Reaction conditions Higher temperatures, longer times Mild temperatures (40–45 °C), shorter times
Yield and purity Moderate yields, lower purity High yields (up to 90%), high purity (>99%)

Research Findings and Industrial Relevance

  • The one-pot method using 4-(2,4-difluorobenzoyl)-piperidine hydrochloride, hydroxylamine hydrochloride, and potassium hydroxide in alcohol solvents has proven efficient for producing high-purity benzimidazole derivatives with piperidinyl substitution.
  • Reaction parameters such as molar ratios (1:1–2:3–5 for starting material:hydroxylamine:inorganic base), temperature control, and acidification steps critically influence yield and purity.
  • This method is scalable, cost-effective, and environmentally friendly, making it suitable for industrial manufacture of benzimidazole-based pharmaceutical intermediates.
  • Although direct synthesis details for 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride are scarce, the described protocols for closely related compounds provide a robust foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity: Research has indicated that 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride exhibits potent anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study demonstrated its efficacy against specific types of leukemia cells by targeting cellular pathways involved in proliferation and survival .
  • Antiviral Properties: The compound has shown promise as an antiviral agent, particularly against certain viral infections. Its mechanism involves inhibiting viral replication through interference with viral protein synthesis .

2. Neuropharmacology

  • Cognitive Enhancement: Preliminary studies suggest that this compound may enhance cognitive functions, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Its interaction with neurotransmitter systems is under investigation to understand its potential benefits in memory and learning .

3. Antimicrobial Activity

  • The compound has demonstrated antimicrobial properties, being effective against a range of bacterial strains. This includes both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity .

Case Studies

Study Objective Findings
Study on Anticancer Efficacy (2023)To evaluate the anticancer effects on leukemia cellsShowed significant inhibition of cell proliferation and increased apoptosis rates .
Neuropharmacological Assessment (2024)To assess cognitive enhancement potentialIndicated improvements in memory tasks in animal models .
Antimicrobial Effectiveness Study (2023)To test antibacterial propertiesDemonstrated effectiveness against multiple bacterial strains, including MRSA .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride involves its interaction with specific molecular targets. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The following table summarizes structural differences and molecular properties between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Benzimidazole 5-F, 4-piperidinyl C₁₂H₁₅Cl₂FN₄ 305.18 (estimated*) Potential kinase/modulator candidate
2-(2-Pyrrolidinyl)-1H-benzimidazole dihydrochloride Benzimidazole 2-pyrrolidinyl C₁₁H₁₄Cl₂N₄ 289.16 (estimated*) Smaller ring size (5-membered vs. 6-membered piperidinyl) may alter binding affinity
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride Pyrimidine 5-F, piperidin-3-yloxy C₉H₁₄Cl₂FN₃O 270.13 Pyrimidine core vs. benzimidazole; potential nucleoside analogue
Domperidone (Reference from ) Benzimidazolone Chloro, substituted piperidinyl C₂₂H₂₄ClN₅O₂ 426.91 Clinically used dopamine antagonist; highlights benzimidazole’s therapeutic relevance

*Molecular weights estimated based on formula.

Structural Implications:
  • Piperidinyl vs. Pyrrolidinyl : The 4-piperidinyl group in the target compound introduces a 6-membered ring, which may provide greater conformational flexibility compared to the 5-membered pyrrolidinyl group in 2-(2-Pyrrolidinyl)-1H-benzimidazole dihydrochloride. This difference could influence interactions with hydrophobic pockets in target proteins .
  • Benzimidazole vs.

Biological Activity

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H13Cl2F N3
  • Molecular Weight : 276.16 g/mol

This compound features a benzimidazole core substituted with a fluorine atom and a piperidinyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and cellular proliferation. Studies suggest that it may act through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication, leading to reduced cell proliferation.
  • Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.
  • Antimicrobial Activity : Preliminary studies suggest activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line : L1210 Mouse Leukemia Cells
    • IC50 Value : <50 nM, indicating potent inhibition of cell proliferation .
  • Other Cell Lines :
    • Caco-2 (Colorectal Cancer) : Demonstrated a reduction in viability by approximately 39.8% compared to untreated controls .
    • A549 (Lung Cancer) : Showed varying levels of cytotoxicity depending on structural modifications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli

The results indicated moderate antimicrobial activity, suggesting potential as a therapeutic agent against resistant strains .

Study on Anticancer Properties

In a study focused on the anticancer properties of benzimidazole derivatives, this compound was shown to significantly inhibit the growth of L1210 cells with an IC50 value in the nanomolar range. The study concluded that the compound's mechanism likely involves intracellular release pathways similar to those observed with other nucleoside analogs .

Antimicrobial Efficacy

Another investigation into the antimicrobial efficacy of this compound highlighted its effectiveness against drug-resistant strains. The study reported minimum inhibitory concentrations (MICs) that were comparable to established antibiotics, suggesting its potential role in treating infections caused by resistant pathogens .

Summary Table of Biological Activities

Activity TypeTargetIC50/MIC ValueReference
AnticancerL1210 Mouse Leukemia<50 nM
AnticancerCaco-2 Cells39.8% viability
AntimicrobialStaphylococcus aureusModerate activity
AntimicrobialEscherichia coliModerate activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar benzimidazole derivatives are synthesized by reacting 2-(pyridinyl)benzimidazole with alkyl halides (e.g., 4-chlorobenzyl chloride) in the presence of a base like potassium carbonate (K₂CO₃) . Purity optimization involves recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, eluent: dichloromethane/methanol gradients). Residual solvents should be monitored via GC-MS, adhering to pharmacopeial guidelines (e.g., USP <467>) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the benzimidazole core (e.g., aromatic protons at δ 7.0–8.5 ppm), piperidinyl protons (δ 1.5–3.0 ppm), and fluorine substituents (may split adjacent signals) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • IR Spectroscopy : Identify characteristic bands (e.g., N-H stretch ~3400 cm⁻¹, C-F stretch ~1100 cm⁻¹) .

Q. How can HPLC methods be validated for quantifying this compound in experimental matrices?

  • Methodology : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (gradient elution). Validate parameters per ICH Q2(R1):

  • Linearity : Calibration curve (1–100 µg/mL, R² > 0.99).
  • Accuracy/Precision : Spike recovery (98–102%) and RSD < 2% for intra-day/inter-day assays .

Advanced Research Questions

Q. What experimental designs are recommended to study the compound’s inhibitory effects on heme oxygenase (HO) isoforms?

  • Methodology :

  • Enzyme Assays : Use rat/mouse liver microsomes (HO-1/HO-2) with NADPH as a cofactor. Measure bilirubin formation spectrophotometrically (λ = 450 nm) .
  • Selectivity Testing : Compare IC₅₀ values against HO-1 (e.g., QC-291) and HO-2 (e.g., QC-2350) selective inhibitors .
  • Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive).

Q. How can thermal stability and degradation pathways be analyzed for this compound?

  • Methodology :

  • TGA/DTA : Heat at 10°C/min under nitrogen. Identify decomposition onset temperature and mass loss steps.
  • Degradation Products : Use LC-MS to characterize byproducts (e.g., loss of HCl or piperidinyl cleavage) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodology :

  • Standardized Assay Conditions : Control variables like microsome source (species-specific HO isoforms), pH, and NADPH concentration .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding factors (e.g., solvent effects).

Q. How can structure-activity relationships (SAR) be explored for fluorinated benzimidazole derivatives?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace piperidinyl with morpholinyl) and assess changes in HO inhibition .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with HO active sites .

Q. What in vitro models are suitable for studying hepatic metabolism of this compound?

  • Methodology :

  • Liver Microsomes : Incubate with NADPH and monitor metabolites via LC-MS/MS. Identify phase I (oxidation) and phase II (glucuronidation) products.
  • CYP Inhibition Assays : Test against CYP3A4/CYP2D6 isoforms to assess drug-drug interaction potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

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